4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity .
Mode of Action
It’s worth noting that triazole derivatives have been found to exhibit various biological activities, including antimicrobial properties . The mechanism often involves interaction with microbial enzymes or proteins, disrupting their normal function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial effects .
Pharmacokinetics
The compound is a solid at room temperature, and its molecular weight is 17317 , which may influence its absorption and distribution.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may disrupt microbial cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through a two-step process involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction followed by oxidation . The first step involves the reaction of phenylacetylene with an azide to form the triazole ring. The second step involves the oxidation of the resulting triazole to introduce the aldehyde group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-phenyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds with anticancer, antifungal, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
4-phenyl-1H-1,2,3-triazole: Lacks the aldehyde group.
2-phenyl-2H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the phenyl group at the 2-position.
Uniqueness
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
5-phenyl-2H-triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGIAYKTCWJZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966004 | |
Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51719-84-7 | |
Record name | 51719-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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